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Introduction

Pentavalent antimonials, such as meglumine antimoniate (Glucantime), have long been the
primary treatment for leishmaniasis. However, the emergence of drug resistance poses a
significant challenge to effective disease control. The development of Glucantime-resistant
Leishmania cell lines in the laboratory is a critical tool for studying the molecular mechanisms
of resistance, screening for new effective drugs, and developing diagnostic tools to monitor
resistance in clinical settings.

This document provides a detailed guide for establishing and characterizing a Glucantime-
resistant Leishmania cell line. The protocols outlined below describe a stepwise method for
inducing resistance in vitro, along with key experiments to confirm and characterize the
resistant phenotype.

I. Experimental Protocols
Culturing Leishmania Promastigotes

Leishmania promastigotes are cultured axenically in appropriate media. This protocol is a
prerequisite for all subsequent experiments.

Materials:
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Leishmania species of interest (e.g., L. donovani, L. major)

Schneider's Drosophila Medium or M199 medium

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 pg/mL streptomycin)
Hemocytometer or automated cell counter

Sterile culture flasks (25 cm?)

Incubator (26°C)

Protocol:

Prepare complete culture medium by supplementing the base medium with 10-20% heat-
inactivated FBS and 1% Penicillin-Streptomycin.

Initiate the culture from a frozen stock or an existing culture into a 25 cm? flask containing 5-
10 mL of complete medium.

Incubate the culture at 26°C.

Monitor parasite growth daily by observing motility and morphology under an inverted
microscope.

Subculture the parasites every 3-4 days or when they reach the late logarithmic to early
stationary phase of growth. To subculture, dilute the existing culture into a fresh flask with
new medium at a starting density of approximately 1 x 10> cells/mL.

Regularly assess cell density and viability using a hemocytometer and trypan blue exclusion.

Induction of Glucantime Resistance in Leishmania
Promastigotes (Stepwise Method)

This protocol describes the gradual exposure of Leishmania promastigotes to increasing

concentrations of Glucantime to select for a resistant population.
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Materials:

Logarithmic phase Leishmania promastigotes

Complete culture medium

Glucantime (meglumine antimoniate) stock solution (prepare in sterile water)
96-well microtiter plates

Spectrophotometer or plate reader

Protocol:

Determine the initial IC50 of the parental cell line: Before inducing resistance, determine the
50% inhibitory concentration (IC50) of Glucantime on the wild-type (sensitive) Leishmania
promastigotes using the MTT assay (see Protocol 1.3).

Initiate drug pressure: Start by culturing the parasites in a concentration of Glucantime
corresponding to the IC50 of the sensitive parental line.

Monitor and adapt: Initially, a significant portion of the parasite population may die. Continue
to culture the surviving parasites, monitoring their growth. Once the parasites have adapted
and are growing at a rate comparable to the untreated control, they are ready for the next
concentration increase. This adaptation phase can take several passages.

Stepwise increase in drug concentration: Gradually increase the concentration of
Glucantime in the culture medium. A common approach is to double the concentration at
each step.

Repeat and select: Repeat the process of adaptation and concentration increase. This
continuous drug pressure will select for a population of parasites that can survive and
proliferate at high concentrations of Glucantime.

Cloning of the resistant population: Once the parasites can consistently grow in a high
concentration of Glucantime (e.g., 10-20 times the initial IC50), it is advisable to clone the
resistant population by limiting dilution to ensure a homogenous resistant cell line.
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« Stability of resistance: To check for the stability of the resistant phenotype, culture the
resistant parasites in the absence of Glucantime for several passages (e.g., 10-20
passages) and then re-determine the IC50. A stable resistant line will maintain its high IC50.

Determination of Drug Susceptibility (IC50) using the
MTT Assay

The MTT assay is a colorimetric assay for assessing cell viability. It is used to determine the
IC50 of Glucantime.

Materials:

Leishmania promastigotes (logarithmic phase)
o Complete culture medium
e Glucantime stock solution

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Dimethyl sulfoxide (DMSO) or Sodium Dodecyl Sulfate (SDS)
o 96-well microtiter plates

e Incubator (26°C)

Plate reader (570 nm)
Protocol:

» Harvest logarithmic phase promastigotes and adjust the cell density to 1 x 10° cells/mL in
complete culture medium.

e Dispense 100 pL of the cell suspension into each well of a 96-well plate.

o Prepare serial dilutions of Glucantime in complete culture medium. Add 100 pL of each drug
dilution to the respective wells. Include wells with untreated cells (control) and wells with
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medium only (blank).

 Incubate the plate at 26°C for 72 hours.

 After incubation, add 20 pL of MTT solution to each well and incubate for another 4 hours at
26°C.

e Add 100 pL of DMSO or 10% SDS to each well to dissolve the formazan crystals.
e Read the absorbance at 570 nm using a plate reader.

o Calculate the percentage of viability for each drug concentration compared to the untreated
control. The IC50 is the concentration of the drug that causes a 50% reduction in cell
viability.

Il. Characterization of the Glucantime-Resistant Cell
Line
Quantification of Intracellular Thiol Levels

Increased levels of intracellular thiols are a known mechanism of antimony resistance in
Leishmania.

Materials:

o Sensitive and resistant Leishmania promastigotes

e Phosphate-buffered saline (PBS)

o CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate)
e Flow cytometer

Protocol:

e Harvest 1-5 x 10°® promastigotes from both sensitive and resistant cultures in the logarithmic
phase of growth.

e Wash the cells twice with PBS by centrifugation (1500 x g for 10 minutes at 4°C).

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b087149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Resuspend the cell pellet in 1 mL of pre-warmed PBS containing 5 uM CellTracker™ Green
CMFDA.

e Incubate the cells for 30 minutes at 26°C in the dark.
e Wash the cells twice with PBS to remove excess probe.
o Resuspend the final cell pellet in 500 uL of PBS.

o Analyze the fluorescence intensity of the cell suspension using a flow cytometer. An increase
in fluorescence intensity in the resistant cell line compared to the sensitive line indicates a
higher level of intracellular thiols.

Analysis of Aquaglyceroporin 1 (AQP1) Gene
Expression by qPCR

Downregulation of the AQP1 gene, which is involved in the uptake of trivalent antimony, is
another key mechanism of resistance.

Materials:

e Sensitive and resistant Leishmania promastigotes

e RNA extraction kit

o CcDNA synthesis kit

e gPCR SYBR Green master mix

e Primers for AQP1 and a reference gene (e.g., GAPDH or a-tubulin)
¢ gPCR instrument

Protocol:

e RNA Extraction: Extract total RNA from approximately 1 x 108 sensitive and resistant
promastigotes using a commercial RNA extraction kit according to the manufacturer's
instructions.
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o CDNA Synthesis: Synthesize first-strand cDNA from 1-2 pg of total RNA using a cDNA
synthesis Kit.

e (PCR: Perform gPCR using SYBR Green master mix and specific primers for the AQP1
gene and a reference gene. A typical reaction setup is as follows:

[e]

10 pL SYBR Green Master Mix (2x)

o

1 pyL Forward Primer (10 uM)

[¢]

1 pL Reverse Primer (10 pM)

[¢]

2 UL cDNA template

[e]

6 UL Nuclease-free water

o Thermal Cycling: Use a standard three-step cycling protocol (denaturation, annealing,
extension) appropriate for your gPCR instrument.

o Data Analysis: Analyze the gPCR data using the AACt method to determine the relative
expression of the AQP1 gene in the resistant cell line compared to the sensitive cell line,
normalized to the reference gene. A lower expression level in the resistant line is expected.

Ill. Data Presentation

Table 1. Glucantime Susceptibility of Parental and Resistant Leishmania Cell Lines

Cell Line IC50 (pg/mL of ShV) Resistance Factor (RF)

Parental (Sensitive) [Insert experimental value] 1

[Calculate as IC50 Resistant /

Glucantime-Resistant [Insert experimental value] N
IC50 Sensitive]

Table 2: Characterization of Parental and Glucantime-Resistant Leishmania Cell Lines
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. Glucantime-
Parameter Parental (Sensitive) . Fold Change
Resistant
Relative AQP1 Gene [Insert experimental
_ 1 [Calculate]
Expression value]
Mean Fluorescence ) )
) [Insert experimental [Insert experimental
Intensity (Intracellular [Calculate]
value] value]

Thiols)

IV. Visualizations
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Caption: Experimental workflow for generating a Glucantime-resistant Leishmania cell line.
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Molecular Mechanisms of Glucantime Resistance in Leishmania
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Caption: Key signaling pathways involved in Glucantime resistance in Leishmania.
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 To cite this document: BenchChem. [Application Notes and Protocols: Establishing a
Glucantime-Resistant Leishmania Cell Line]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087149#establishing-a-glucantime-resistant-
leishmania-cell-line-in-the-laboratory]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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